Bis(2,4-dinitrophenyl)carbonate
Overview
Description
Bis(2,4-dinitrophenyl)carbonate: is an organic compound with the molecular formula C13H6N4O11 and a molecular weight of 394.21 g/mol . It is a derivative of phenol and is characterized by the presence of two 2,4-dinitrophenyl groups attached to a carbonate moiety. This compound is primarily used in the synthesis of azapeptides and other organic compounds .
Mechanism of Action
Target of Action
Bis(2,4-dinitrophenyl)carbonate is a chemical compound used in the preparation of azapeptides . .
Mode of Action
It is known to be used in the preparation of azapeptides , suggesting it may play a role in peptide bond formation or modification
Biochemical Pathways
Given its use in the preparation of azapeptides , it may be involved in peptide synthesis or modification pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Bis(2,4-dinitrophenyl)carbonate plays a significant role in biochemical reactions, particularly in acyl-transfer reactions such as ester hydrolysis and trans-esterification . It interacts with various enzymes and proteins, facilitating the preparation of azapeptides . The compound’s interaction with biomolecules is primarily through its carbonate group, which can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to the formation of stable intermediates.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo hydrolysis in aqueous solvents leads to the release of 2,4-dinitrophenol, which can disrupt cellular functions . This disruption can affect cell signaling pathways and gene expression, leading to changes in cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nucleophilic sites on biomolecules. The compound’s carbonate group can form covalent bonds with enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and cellular functions. The hydrolysis of this compound releases 2,4-dinitrophenol, which can further interact with cellular components and disrupt normal cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature . Over time, the hydrolysis of this compound can lead to the accumulation of 2,4-dinitrophenol, which can have long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in significant changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate the preparation of azapeptides without causing significant toxicity . At high doses, this compound can lead to toxic effects, including disruption of cellular functions and adverse effects on animal health. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at higher doses.
Metabolic Pathways
This compound is involved in metabolic pathways related to acyl-transfer reactions . The compound interacts with enzymes such as esterases, which catalyze the hydrolysis of the carbonate group. This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The release of 2,4-dinitrophenol during hydrolysis can further influence metabolic pathways by disrupting oxidative phosphorylation and other cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s distribution is influenced by its chemical properties, such as solubility and stability. This compound can accumulate in specific cellular compartments, affecting its localization and activity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. The localization of this compound can influence its activity and function, affecting cellular processes and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2,4-dinitrophenyl)carbonate can be synthesized through the reaction of 2,4-dinitrophenol with phosgene in the presence of a base such as pyridine . The reaction typically proceeds as follows:
- Dissolve 2,4-dinitrophenol in an organic solvent such as benzene.
- Add phosgene gas to the solution while maintaining a low temperature (0-5°C).
- Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture for several hours until the formation of this compound is complete.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: Bis(2,4-dinitrophenyl)carbonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The compound reacts with nucleophiles such as amines and alcohols to form corresponding carbamates and carbonates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,4-dinitrophenol and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines or alcohols are used under mild conditions, often in the presence of a base like pyridine or triethylamine.
Hydrolysis: This reaction typically occurs in aqueous solutions at room temperature.
Major Products Formed:
Nucleophilic substitution: The major products are carbamates or carbonates, depending on the nucleophile used.
Hydrolysis: The major products are 2,4-dinitrophenol and carbon dioxide.
Scientific Research Applications
Bis(2,4-dinitrophenyl)carbonate has several applications in scientific research:
Chemistry: It is used in the synthesis of azapeptides and other organic compounds.
Biology: The compound is employed in the study of enzyme kinetics and protein modification.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
- Phenyl 4-nitrophenyl carbonate
- Phenyl 2,4-dinitrophenyl carbonate
- Diphenyl carbonate
Comparison: Bis(2,4-dinitrophenyl)carbonate is unique due to the presence of two nitro groups in the 2,4-dinitrophenyl moiety, which significantly enhances its electrophilicity compared to similar compounds like phenyl 4-nitrophenyl carbonate and diphenyl carbonate . This increased electrophilicity makes this compound more reactive towards nucleophiles, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
bis(2,4-dinitrophenyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6N4O11/c18-13(27-11-3-1-7(14(19)20)5-9(11)16(23)24)28-12-4-2-8(15(21)22)6-10(12)17(25)26/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAMBZRWYAAZSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225928 | |
Record name | Bis(2,4-dinitrophenyl)carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50225928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7497-12-3 | |
Record name | Bis(2,4-dinitrophenyl)carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007497123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC405026 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(2,4-dinitrophenyl)carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50225928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Bis(2,4-dinitrophenyl) carbonate in chemical synthesis?
A1: Bis(2,4-dinitrophenyl) carbonate serves as a versatile reagent for activating amines in peptide and azapeptide synthesis. [] This activation facilitates the formation of derivatives suitable for condensation reactions with N-protected amino acids. Furthermore, it can convert carboxylic acids to activated esters, expanding its utility in organic synthesis. [, ]
Q2: How does the structure of Bis(2,4-dinitrophenyl) carbonate influence its reactivity?
A2: The presence of two 2,4-dinitrophenyl groups significantly influences the reactivity of DNPC. These electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This characteristic makes it an effective reagent for activating amines and carboxylic acids for subsequent reactions. []
Q3: What insights have kinetic studies provided into the reaction mechanisms involving Bis(2,4-dinitrophenyl) carbonate?
A3: Kinetic investigations, particularly those focusing on the aminolysis of diaryl carbonates, including DNPC, have revealed crucial mechanistic details. Studies using secondary alicyclic amines as nucleophiles demonstrated a linear correlation between the reaction rate and amine pKa. [] The absence of a Bronsted break in these studies supports a concerted mechanism for the aminolysis of DNPC, where the nucleophilic attack and leaving group departure occur simultaneously. []
Q4: How does the solvent environment affect the hydrolysis of Bis(2,4-dinitrophenyl) carbonate?
A4: The hydrolysis of DNPC is significantly influenced by the solvent environment. Studies examining the pH-independent hydrolysis in acetonitrile-water mixtures revealed a complex relationship between the reaction rate and solvent composition. [] The observed rate constant displays a sigmoidal dependence on the water mole fraction, mirroring the behavior of the solvent polarity scale ET(30) in the same solvent system. [] This observation suggests a significant role of solvent polarity in governing the hydrolysis reaction.
Q5: Have any specific applications of Bis(2,4-dinitrophenyl) carbonate been reported in peptide chemistry?
A5: Yes, DNPC has proven valuable in incorporating azaglutamine residues into peptides via solid-phase synthesis. [] This method involves activating a resin-bound peptide's amino terminus with DNPC to form an isocyanate intermediate. This reactive species can then react with protected carbazates to introduce the azaglutamine residue into the peptide sequence. []
Q6: What are the safety considerations associated with handling Bis(2,4-dinitrophenyl) carbonate?
A6: While specific toxicological data may be limited, it's crucial to handle DNPC with caution as with any laboratory reagent. The presence of nitro groups raises concerns regarding potential explosivity, particularly upon heating. [] Storing the compound in a cool, dry place and minimizing moisture exposure is recommended to ensure its stability and prevent degradation.
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